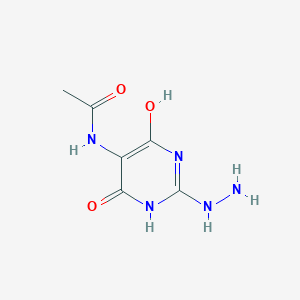
D-Allopyranose 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-allose-6-phosphate is a phosphorylated derivative of D-allose, a rare aldohexose sugar. It is an important intermediate in various biochemical pathways, particularly in microbial metabolism. D-allose-6-phosphate consists of D-allose with a monophosphate group attached at the 6-position . This compound plays a significant role in the metabolic processes of certain bacteria, such as Escherichia coli .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-allose-6-phosphate can be synthesized through enzymatic reactions involving D-allose. One common method involves the use of D-allose kinase, which phosphorylates D-allose to form D-allose-6-phosphate . This reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of adenosine triphosphate (ATP) as the phosphate donor.
Industrial Production Methods
Industrial production of D-allose-6-phosphate is often achieved through biotechnological processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes for the conversion of D-allose to D-allose-6-phosphate . The use of immobilized enzymes and optimized fermentation conditions can enhance the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
D-allose-6-phosphate undergoes various chemical reactions, including isomerization and epimerization. One notable reaction is its conversion to D-allulose-6-phosphate through the action of D-allose-6-phosphate isomerase . This reaction is part of the metabolic pathway that ultimately leads to the formation of D-fructose-6-phosphate .
Common Reagents and Conditions
The isomerization of D-allose-6-phosphate to D-allulose-6-phosphate typically requires the presence of specific enzymes, such as D-allose-6-phosphate isomerase . These reactions occur under physiological conditions, with the enzymes facilitating the rearrangement of the sugar molecule.
Major Products Formed
The major product formed from the isomerization of D-allose-6-phosphate is D-allulose-6-phosphate, which can further be converted to D-fructose-6-phosphate . These intermediates are crucial in the glycolytic pathway and other metabolic processes.
Applications De Recherche Scientifique
D-allose-6-phosphate has several scientific research applications across various fields:
Mécanisme D'action
D-allose-6-phosphate exerts its effects through various biochemical pathways. In microbial metabolism, it is phosphorylated by D-allose kinase and subsequently converted to D-allulose-6-phosphate by D-allose-6-phosphate isomerase . This conversion is part of the glycolytic pathway, which is essential for energy production and cellular metabolism . Additionally, D-allose and its derivatives have been shown to regulate reactive oxygen species, induce cell cycle arrest, and promote apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
D-allose-6-phosphate can be compared with other phosphorylated sugars, such as D-glucose-6-phosphate and D-fructose-6-phosphate. While all these compounds are intermediates in metabolic pathways, D-allose-6-phosphate is unique due to its rare occurrence and specific role in the metabolism of certain bacteria . Similar compounds include:
D-glucose-6-phosphate: A common intermediate in glycolysis and gluconeogenesis.
D-fructose-6-phosphate: Another key intermediate in glycolysis and the pentose phosphate pathway.
D-allulose-6-phosphate: An intermediate formed from D-allose-6-phosphate in the metabolic pathway.
D-allose-6-phosphate stands out due to its involvement in the metabolism of rare sugars and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H13O9P |
|---|---|
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
Clé InChI |
NBSCHQHZLSJFNQ-IVMDWMLBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)










![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

